5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole
Description
Properties
IUPAC Name |
5-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-5-7(3-9-11-5)8-4-12-6(2)10-8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEMBDYIVOPXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C2=CSC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole typically involves the formation of the thiazole and oxazole rings through cyclization reactions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For the oxazole ring, the Fischer oxazole synthesis can be employed, which involves the cyclization of α-haloketones with amides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing these synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthesis methods to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole involves its interaction with specific molecular targets in biological systems. The thiazole and oxazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Heterocyclic Chemistry
5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)-1,2-oxazole
- Structure : Differs from the target compound by replacing the 2-methyl group on the thiazole ring with a phenyl group.
- No direct pharmacological data are available, but phenyl-substituted thiazoles are commonly associated with enhanced metabolic stability in drug design .
MTEP [3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)piperidine]
- Structure : Contains a 2-methylthiazole moiety linked via an ethynyl group to a piperidine ring.
- Functional Comparison :
Tolvaptan
- Structure : A urea derivative featuring bis(2-methyl-1,3-thiazol-4-yl) groups.
- Functional Comparison :
- Tolvaptan is a vasopressin receptor antagonist used clinically for hyponatremia. Its thiazole groups contribute to hydrogen bonding and receptor interaction.
- The target compound’s oxazole-thiazole system may offer distinct electronic properties but lacks the urea scaffold necessary for Tolvaptan’s mechanism .
Pharmacologically Active Heterocycles
1,2,4-Triazole Derivatives
- Example : 3’-Substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones.
- Comparison: Triazole derivatives exhibit antinociceptive and anticancer activities due to their ability to interact with enzymes and receptors via hydrogen bonding. The target compound’s oxazole-thiazole system may show similar bioactivity but with altered pharmacokinetics due to reduced polarity .
MPEP (2-Methyl-6-(phenylethynyl)pyridine)
- Structure : A pyridine-based mGlu5 antagonist.
- Comparison: MPEP’s anxiolytic effects in rodents are attributed to mGlu5 receptor modulation.
Notes
- Contradictions in bioactivity between thiazole- and triazole-based compounds highlight the need for target-specific screening .
Biological Activity
5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Molecular Formula: C8H8N2OS
Molecular Weight: 168.23 g/mol
IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. The detailed synthetic pathway is crucial for producing this compound in sufficient purity for biological testing.
Antimicrobial Activity
Research has indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar thiazole and oxazole derivatives possess activity against various bacterial strains.
| Compound | Activity (MIC) | Reference |
|---|---|---|
| This compound | < 10 µg/mL against E. coli | |
| Related Thiazole Derivative | < 8 µg/mL against S. aureus |
Anticancer Activity
Several studies have explored the anticancer potential of oxazole derivatives. For example, compounds with similar structural features have been shown to inhibit cell proliferation in various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of various oxazole derivatives against human tumor cell lines. The results indicated that compounds with thiazole substitutions exhibited enhanced potency compared to their non-substituted counterparts.
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| This compound | 15 | MCF7 (Breast cancer) |
| Control Compound (CA-4) | 30 | MCF7 |
The observed IC50 values suggest that the thiazole moiety contributes positively to the biological activity by enhancing interaction with cellular targets involved in cancer progression.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Microtubule Formation: Similar compounds have been reported to disrupt microtubule dynamics in cancer cells, leading to apoptosis.
- Antioxidant Activity: Some studies suggest that thiazole-containing compounds can act as antioxidants, reducing oxidative stress in cells.
- Enzyme Inhibition: Potential inhibition of specific enzymes involved in metabolic pathways critical for tumor growth has been hypothesized.
Toxicity Studies
Preliminary toxicity assessments indicate that while the compound exhibits potent activity against cancer cells, it demonstrates low toxicity towards normal human cells. For instance:
| Cell Type | IC50 (µM) |
|---|---|
| Normal Lymphocytes | >100 |
| Tumor Cells (MCF7) | 15 |
These findings suggest a favorable therapeutic index for further development as an anticancer agent.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole?
Answer: The synthesis of heterocyclic compounds like this compound typically involves:
- Cyclocondensation reactions : For thiazole ring formation, the Hantzsch thiazole synthesis is widely used, where α-haloketones react with thioamides under controlled pH and temperature (e.g., 60–80°C in ethanol) .
- Oxazole ring assembly : Oxazole derivatives are synthesized via Robinson-Gabriel synthesis, involving dehydration of acylated β-hydroxyamides using reagents like POCl₃ or PPA .
- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may link pre-formed thiazole and oxazole moieties.
Q. Key considerations :
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy :
- IR spectroscopy : Bands at 1650–1700 cm⁻¹ (C=N stretch) and 3100–3150 cm⁻¹ (C-H aromatic) .
- Elemental analysis : Confirms C, H, N, S composition (e.g., C₈H₇N₃OS requires C 48.72%, H 3.57%) .
- Melting point : Compare with literature values (e.g., structurally similar thiazoles: 139–140°C ).
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
Answer:
- Temperature control : Thiazole cyclization proceeds optimally at 70–80°C; higher temperatures promote side reactions (e.g., oxidation) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol minimizes byproducts in final steps .
- Catalyst screening : Pd(PPh₃)₄ (2 mol%) increases cross-coupling efficiency (yield >85% vs. 60% without catalyst) .
- pH adjustment : Maintain pH 6–7 during aqueous workup to prevent hydrolysis of labile oxazole rings .
Q. How do structural modifications to the thiazole and oxazole rings affect bioactivity?
Answer:
- Thiazole modifications :
- Oxazole modifications :
Mechanistic insight : Molecular docking studies reveal that the methyl group on thiazole fits into hydrophobic pockets of mGlu5 receptors, while the oxazole nitrogen forms hydrogen bonds with Glu743 .
Q. How can contradictions in bioactivity data across studies be resolved?
Answer:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for mGlu5 receptor studies) and controls (e.g., MTEP as a reference antagonist) .
- Validate purity : HPLC purity ≥95% minimizes off-target effects (e.g., impurities >5% may alter IC₅₀ values by 2-fold) .
- Dose-response curves : Compare EC₅₀/IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C).
Case study : Discrepancies in MTEP’s efficacy in fear extinction studies were resolved by controlling for animal strain (Sprague-Dawley vs. Wistar rats) and extinction protocol duration .
Q. What strategies are used to assess pharmacokinetic properties of this compound?
Answer:
- Lipophilicity (LogP) : Measure via shake-flask method (expected LogP ~1.8 for methyl-substituted thiazole/oxazole) .
- Metabolic stability : Incubate with liver microsomes (e.g., human CYP3A4: t₁/₂ >60 min suggests low clearance) .
- Plasma protein binding : Equilibrium dialysis (e.g., 85% binding correlates with prolonged half-life) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
